molecular formula C13H12N2O4S2 B2456669 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide CAS No. 672925-61-0

2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

Cat. No.: B2456669
CAS No.: 672925-61-0
M. Wt: 324.37
InChI Key: ZVUUGHJMSAXFOO-UHFFFAOYSA-N
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Description

2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide is a complex organic compound that features both phenylsulfonyl and thienylcarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of a phenylsulfonyl chloride with a thienylcarbonyl compound under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thienylcarbonyl group can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide is unique due to the combination of phenylsulfonyl and thienylcarbonyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler analogs .

Properties

IUPAC Name

[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c14-12(15-19-13(16)11-7-4-8-20-11)9-21(17,18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUGHJMSAXFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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